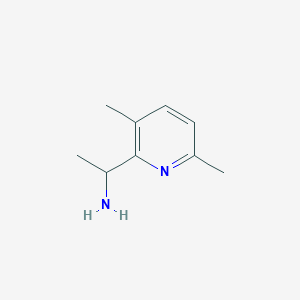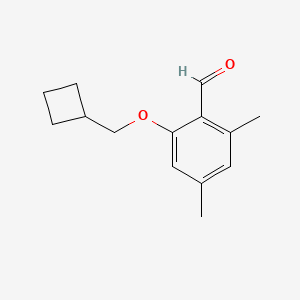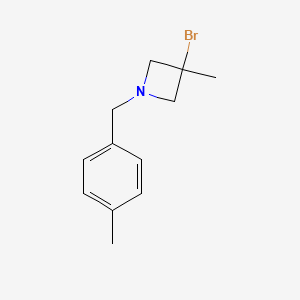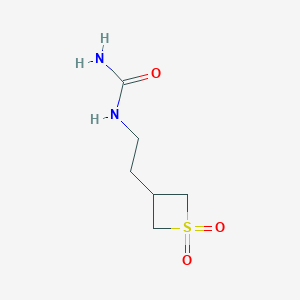
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea is a chemical compound with the molecular formula C6H12N2O3S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea typically involves the reaction of 1,1-dioxidothietane with ethylamine, followed by the introduction of a urea group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction. The process generally includes steps such as refluxing and purification through techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
科学的研究の応用
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea involves its interaction with specific molecular targets. The thietane ring and urea moiety can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)carbamate: Contains a carbamate group instead of a urea group.
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)guanidine: Features a guanidine group in place of the urea group.
Uniqueness
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea is unique due to the combination of the thietane ring and urea moiety, which imparts specific chemical and biological properties
特性
分子式 |
C6H12N2O3S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
2-(1,1-dioxothietan-3-yl)ethylurea |
InChI |
InChI=1S/C6H12N2O3S/c7-6(9)8-2-1-5-3-12(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
InChIキー |
VZUKNJXAJJDYLL-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


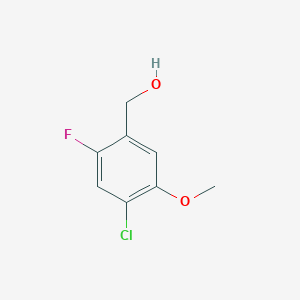



![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)


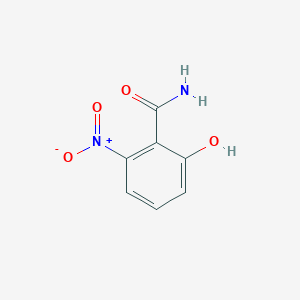
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
